molecular formula C19H16FNO4 B3400763 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate CAS No. 1040668-57-2

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate

Cat. No. B3400763
CAS RN: 1040668-57-2
M. Wt: 341.3 g/mol
InChI Key: OKKGWEWSJQJFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neuroprotection, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration. In materials science, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Advantages and Limitations for Lab Experiments

One advantage of using (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Additionally, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is relatively easy to synthesize and has good stability, making it a convenient compound to work with. However, one limitation of using (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate for cancer treatment. In neuroscience, studies are needed to determine the specific mechanisms by which (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate exerts its neuroprotective effects and to explore its potential applications in the treatment of neurodegenerative diseases. In materials science, further research is needed to explore the potential applications of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate in the synthesis of novel materials with unique electronic and optical properties.

Scientific Research Applications

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In neuroscience, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.

properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-13-6-8-15(9-7-13)23-12-19(22)24-11-14-10-18(25-21-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKGWEWSJQJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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